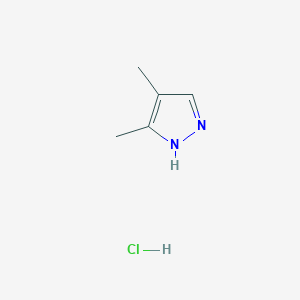

3,4-Dimethyl-1H-pyrazole hcl

Description

BenchChem offers high-quality 3,4-Dimethyl-1H-pyrazole hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethyl-1H-pyrazole hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,5-dimethyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c1-4-3-6-7-5(4)2;/h3H,1-2H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGZJRWQCRQKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466110 | |

| Record name | 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202842-99-7 | |

| Record name | 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dimethyl-1H-pyrazole hcl physical properties

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethyl-1H-pyrazole Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physical and chemical properties of 3,4-Dimethyl-1H-pyrazole hydrochloride (HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its characterization and application.

Introduction: A Versatile Heterocyclic Building Block

3,4-Dimethyl-1H-pyrazole hydrochloride (CAS No: 202842-99-7) is the salt form of 3,4-Dimethyl-1H-pyrazole.[1] This modification is strategically significant, as the hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, facilitating its use in various chemical processes and applications.[1] The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry. The specific substitution pattern of two methyl groups at the C3 and C4 positions provides a unique steric and electronic profile, influencing its reactivity and biological interactions.[1]

Research has primarily centered on its utility as a versatile intermediate in organic synthesis.[1] It serves as a precursor for a diverse array of more complex molecules, including potential antimicrobial and anti-inflammatory agents.[1] Furthermore, its application as a reagent in the synthesis of agrochemicals, such as nitrification inhibitors, highlights its importance in improving nitrogen use efficiency in agriculture and mitigating greenhouse gas emissions.[1][2]

Core Physical and Chemical Properties

The fundamental physical properties of a compound are critical for its handling, formulation, and application. The conversion of 3,4-Dimethyl-1H-pyrazole to its hydrochloride salt is a deliberate choice to improve its physical characteristics for practical use.

Data Summary

The table below summarizes the key physical and chemical properties of 3,4-Dimethyl-1H-pyrazole and its hydrochloride salt.

| Property | 3,4-Dimethyl-1H-pyrazole (Free Base) | 3,4-Dimethyl-1H-pyrazole HCl | Significance & Experimental Rationale |

| Molecular Formula | C₅H₈N₂[3][4][5] | C₅H₉ClN₂[1][6] | Defines the elemental composition and is the basis for molecular weight calculation. Confirmed by mass spectrometry and elemental analysis. |

| Molecular Weight | 96.13 g/mol [1][5][7] | 132.59 g/mol [1][6] | Crucial for stoichiometric calculations in synthesis and for quantitative analysis. Derived directly from the molecular formula. |

| CAS Number | 2820-37-3[1][4][5] | 202842-99-7[1][6] | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous compound identification. |

| Appearance | White to cream crystals or powder[4] | Data not explicitly available, but typically a white to off-white solid. | Visual inspection provides a preliminary assessment of purity. Color may indicate the presence of impurities. |

| Melting Point | 51.0-61.0 °C[4] | Not specified in search results. | A sharp, well-defined melting point range is a primary indicator of high purity. Determined using a calibrated melting point apparatus. |

| Solubility | Slightly soluble in water.[8] | Enhanced aqueous solubility is expected.[1] | The salt form increases polarity, improving solubility in polar solvents like water. This is critical for biological assays and aqueous-phase reactions. |

| pKa | Data not available. | Data not available. | The pKa value would quantify the acidity of the pyrazolium ion, influencing its ionization state at different pH values, which is vital for drug development. |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 3,4-Dimethyl-1H-pyrazole HCl. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of organic compounds in solution.[1]

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For 3,4-Dimethyl-1H-pyrazole HCl, the spectrum is expected to show distinct signals: a singlet for the C5-H proton in the aromatic region, two sharp singlets for the non-equivalent methyl groups (C3-CH₃ and C4-CH₃) in the aliphatic region, and a broad signal for the N-H proton.[1]

-

¹³C NMR: The carbon NMR spectrum reveals the number and electronic environment of carbon atoms. The spectrum will show characteristic signals for the two pyrazole ring carbons attached to methyl groups, the C5 carbon, and the two methyl carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for pyrazole derivatives include C=N stretching, C-H stretching from the methyl groups and the pyrazole ring, and a broad N-H stretching band, which may be more complex in the hydrochloride salt due to N-H⁺ vibrations.[1]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information from fragmentation patterns. For the HCl salt, the analysis is typically performed on the free base, which is volatile. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the free base (C₅H₈N₂), approximately 96.13 m/z.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for confirming the structure of a synthesized batch of 3,4-Dimethyl-1H-pyrazole HCl.

Caption: Logical workflow for structural confirmation.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental experiment to assess the purity of a crystalline solid. A pure substance melts over a narrow range, while impurities typically broaden and depress this range.

Objective: To determine the melting point range of 3,4-Dimethyl-1H-pyrazole HCl.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry by placing it in a desiccator under vacuum for several hours.

-

Finely crush a small amount of the crystalline sample into a powder using a spatula on a watch glass. This ensures uniform heat distribution.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the sample holder of a calibrated digital melting point apparatus.

-

Set a ramp rate. For an unknown compound, a rapid scan (10-20 °C/min) can first identify an approximate melting range.

-

-

Measurement:

-

For an accurate measurement, repeat the experiment with a fresh sample. Set the apparatus to heat rapidly to about 20 °C below the approximate melting point found in the first scan.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Workflow Diagram: Melting Point Determination

Caption: Step-by-step workflow for melting point analysis.

Synthesis Context and Purity Assessment

Understanding the synthesis of 3,4-Dimethyl-1H-pyrazole provides insight into potential impurities. A common route involves the cyclization of a 1,3-dicarbonyl equivalent with hydrazine.[1] For instance, 3-methyl-2,4-pentanedione or an in-situ generated precursor from butanone can be reacted with hydrazine hydrate.[1][9] The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol, ether) to precipitate the hydrochloride salt.

Purity is then assessed using the physical properties described:

-

Melting Point: A sharp range indicates high purity.

-

NMR Spectroscopy: The absence of signals from solvents or reaction intermediates confirms chemical purity.

-

Chromatography (e.g., LC-MS): Techniques like liquid chromatography-mass spectrometry can separate and identify trace impurities, providing a quantitative measure of purity.[10][11]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 3,4-Dimethyl-1H-pyrazole HCl and its free base.

-

Hazard Identification: The free base is classified as harmful if swallowed and causes serious eye damage.[3][12] It is also considered harmful to aquatic life with long-lasting effects.[12]

-

Precautions for Safe Handling:

-

Storage:

References

- 3,4-Dimethyl-1H-pyrazole hcl | 202842-99-7 - Benchchem.

- Safety D

- 3,4-DIMETHYL PYRAZOLE - Safety D

- 3,4-dimethyl-1H-pyrazole | C5H8N2 | CID 137735 - PubChem.

- 202842-99-7 | 3,4-Dimethyl-1H-pyrazole HCl - ChemScene.

- 3,4-Dimethyl-1H-pyrazole, 97% 25 g | Buy Online | Thermo Scientific Chemicals.

- 3,4-Dimethyl-1H-pyrazole = 97.0 2820-37-3 - Sigma-Aldrich.

- SAFETY D

- 3,4-Dimethyl-1H-pyrazole, 97% | Fisher Scientific.

- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed.

- 3,4-Dimethyl-1H-pyrazole|High-Purity Reference Standard - Benchchem.

- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - ResearchG

- (PDF)

- 1H-Pyrazole, 3,4-dimethyl- - NIST WebBook.

Sources

- 1. 3,4-Dimethyl-1H-pyrazole hcl | 202842-99-7 | Benchchem [benchchem.com]

- 2. 3,4-Dimethyl-1H-pyrazole|High-Purity Reference Standard [benchchem.com]

- 3. 3,4-dimethyl-1H-pyrazole | C5H8N2 | CID 137735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethyl-1H-pyrazole, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 1H-Pyrazole, 3,4-dimethyl- [webbook.nist.gov]

- 6. chemscene.com [chemscene.com]

- 7. 3,4-Dimethyl-1H-pyrazole = 97.0 2820-37-3 [sigmaaldrich.com]

- 8. 3,4-Dimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3,4-DIMETHYL PYRAZOLE - Safety Data Sheet [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties and Applications of 3,4-Dimethyl-1H-pyrazole Hydrochloride

This guide offers a comprehensive technical overview of 3,4-Dimethyl-1H-pyrazole hydrochloride (HCl), a heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights into the molecule's behavior, synthesis, and utility, grounded in established chemical principles.

Introduction: Strategic Importance of the 3,4-Dimethylpyrazole Scaffold

Within the vast family of pyrazole derivatives, the 3,4-dimethyl substituted variant holds a unique position. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that is a cornerstone in numerous FDA-approved drugs due to its metabolic stability and versatile binding capabilities.[1][2][3] The specific placement of methyl groups at the C3 and C4 positions in 3,4-Dimethyl-1H-pyrazole sterically shields the adjacent C5 position and electronically influences the reactivity of the ring nitrogens.

The hydrochloride salt form is particularly advantageous for practical applications. The conversion of the free base, 3,4-Dimethyl-1H-pyrazole, to its HCl salt significantly enhances its thermal stability and aqueous solubility, simplifying handling, storage, and its use in various reaction media.[4] This guide will dissect the core chemical properties of this salt, providing a foundational understanding for its strategic deployment in research and development.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectral characteristics is paramount for its identification, purification, and quantification.

Core Properties

The hydrochloride salt presents as a more stable and soluble alternative to its free base, facilitating easier handling in a laboratory setting.[4]

| Property | 3,4-Dimethyl-1H-pyrazole (Free Base) | 3,4-Dimethyl-1H-pyrazole HCl (Salt) |

| Molecular Formula | C₅H₈N₂[5][6] | C₅H₉ClN₂[4][7] |

| Molecular Weight | 96.13 g/mol [5][6] | 132.59 g/mol [4][7] |

| CAS Number | 2820-37-3[5][6][8] | 202842-99-7[4][7] |

| Appearance | White to cream crystals or powder[8] | Data not available |

| Melting Point | 53°C to 55°C[9] | Data not available |

| Solubility | Slightly soluble in water[9] | Enhanced solubility[4] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The data presented here is based on typical observations for the protonated pyrazole ring system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the primary tool for structural elucidation in solution.[4]

-

¹H NMR : In the proton NMR spectrum, the key diagnostic signal is the C5-H proton, which typically appears as a singlet in the aromatic region. The two methyl groups at C3 and C4 also yield distinct sharp singlets in the aliphatic region, providing clear evidence of the substitution pattern.[4]

-

¹³C NMR : The carbon spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, with chemical shifts indicative of their electronic environment within the heterocyclic ring and as methyl substituents.

-

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis. This analysis is typically performed on the free base (C₅H₈N₂) as the HCl salt dissociates in the ion source. The expected molecular ion peak would correspond to a mass-to-charge ratio (m/z) of approximately 96.13.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by N-H stretching vibrations from the pyrazole ring, C-H stretches from the methyl and aromatic ring protons, and C=N and C=C stretching vibrations characteristic of the pyrazole core.

Synthesis and Reactivity

The utility of 3,4-Dimethyl-1H-pyrazole HCl as a building block is defined by its synthesis and subsequent chemical reactivity.

Synthetic Pathways

The formation of the pyrazole core is a well-established area of heterocyclic chemistry. Classical methods, such as the Knorr pyrazole synthesis, provide reliable access. This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For 3,4-Dimethyl-1H-pyrazole, a suitable precursor would be 3-methyl-2,4-pentanedione.

Caption: General synthetic workflow for 3,4-Dimethyl-1H-pyrazole and its HCl salt.

Core Reactivity

The chemical behavior of 3,4-Dimethyl-1H-pyrazole is dominated by the two nitrogen atoms and the unsubstituted C5 carbon. The HCl salt can be neutralized in situ to provide the reactive free base for subsequent transformations.[4]

Caption: Key reactivity pathways for the 3,4-Dimethyl-1H-pyrazole scaffold.

-

N-Substitution Reactions : The presence of a reactive N-H proton allows for a wide array of N-substitution reactions, such as N-alkylation and N-arylation.[4] This is the most common strategy for incorporating the pyrazole scaffold into larger molecules. The choice of reaction conditions (e.g., base, solvent, catalyst) is critical for achieving high yields and regioselectivity (N1 vs. N2 substitution, though tautomerism often makes this distinction moot in the unsubstituted product).

-

Electrophilic Substitution at C5 : The C5 position is susceptible to electrophilic attack. Reactions like the Vilsmeier-Haack reaction can introduce a formyl group at this position.[4] This formyl group is a versatile handle for further transformations, such as condensation reactions with active methylene compounds to build more complex fused heterocyclic systems.[4]

Applications in Research and Development

The 3,4-Dimethyl-1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry and agrochemistry.

Medicinal Chemistry and Drug Discovery

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][4] The 3,4-dimethyl substitution pattern provides a unique steric and electronic profile that can be exploited to achieve selective binding to biological targets. Researchers utilize this scaffold as a starting point, employing the N-substitution and C5-functionalization reactions described above to generate libraries of novel compounds for screening.[10]

Experimental Protocol: General N-Alkylation

Causality: This protocol illustrates the fundamental N-alkylation reaction. The use of a base like potassium carbonate is essential to deprotonate the pyrazole N-H, generating the nucleophilic pyrazolide anion which then attacks the alkyl halide. Acetonitrile is a common polar aprotic solvent for such Sₙ2 reactions.

-

Neutralization : Dissolve 3,4-Dimethyl-1H-pyrazole HCl (1.0 eq) in a suitable solvent such as dichloromethane or THF. Add a mild base (e.g., saturated sodium bicarbonate solution) and stir until the free base is fully generated. Extract the free base into the organic layer, dry with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Reaction Setup : To a solution of the dried 3,4-Dimethyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Alkylating Agent Addition : Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

-

Reaction Monitoring : Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Purification : Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated 3,4-dimethylpyrazole.

Agrochemicals

Beyond medicine, 3,4-Dimethyl-1H-pyrazole and its derivatives have found significant application in agriculture. It is a known nitrification inhibitor, a substance that slows the conversion of ammonium to nitrate in soil by soil microorganisms.[11][12][13] This action reduces nitrogen loss from leaching and decreases the production of nitrous oxide, a potent greenhouse gas, making fertilizer use more efficient and environmentally friendly.[11][13] The development of robust analytical methods, such as LC-MS/MS, is crucial for studying its environmental fate and efficacy.[11][12][13]

Safety and Handling

As with any laboratory chemical, proper handling of 3,4-Dimethyl-1H-pyrazole and its salts is essential.

-

Hazard Identification : The free base is classified as harmful if swallowed and causes serious eye damage.[5][14][15] It may also cause skin and respiratory irritation.[16] The phosphate salt has been noted to potentially cause damage to organs through prolonged exposure.[17]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[14][16]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16][17] Avoid contact with skin and eyes.[16]

-

Storage : Store in a dry, cool, and well-ventilated place in a tightly sealed container.[7][16] The material can be hygroscopic.[16]

-

Incompatibilities : Incompatible with strong oxidizing agents and acids.[9][16]

Conclusion

3,4-Dimethyl-1H-pyrazole hydrochloride is a versatile and valuable chemical building block. Its enhanced stability and solubility over the free base make it a practical choice for a wide range of synthetic applications. A thorough understanding of its physicochemical properties, spectroscopic signatures, and distinct reactivity pathways—particularly N-substitution and C5-functionalization—empowers researchers to effectively integrate this scaffold into the design and synthesis of novel molecules for medicinal and agricultural applications.

References

- 3,4-Dimethyl-1H-pyrazole hcl | 202842-99-7 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlpoUb74C_He5RIRSFpAfpNDYc6Z4Y7LSneuH-yAS9k2LNBDXAD5p6YVhx5ulkvlNz1jLGUX8gqe5ZgLYdbti_Xl1o2Dgk-nzC86Qwn8ZmTBVnikJjrYZzlu79nuOZ5mV6f5V3kg==]

- 202842-99-7 | 3,4-Dimethyl-1H-pyrazole HCl - ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQp1HZ_GIxs_HWwbs7mjHj10-ElGRC0OUcOgI9LeZrWEvKzMvPoUaUCcd5qxvMo-slHodizflX1nTKRSM0eiVHkETXqFMqaHJ2ksad5FmUIjY7h9hfiEwO7MkgcPQE2o7VKEijWA==]

- 3,4-Dimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYHdSaPePkzHtQeCQzJd5jt-fGnDtlqE-VCjd9VCuG3ruQZPGXHEoWRFmzkn-yki1gJ4bSIiXLlOoLoEol7NPEQtAVpl2q_4GaYjyQ93ZC9O2StOTpzB5DLLUjZBrBvMFIfAPPkC4Gn9uIu1TsBsmNNbZQxAwbll5pht9eTfHdjtUWQmg7IOOhNsr_YaQ66PeKYuDvBrR-ALQ0A==]

- Supplementary Information - The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDzz3MkFjrq4PoPQwFjNm7jA63FLS1MidTg7vh3c88IMOTsoRmmqvkdr8cSZhvSKCh2wFvZ82GSVGGXXfxr4y5MvVoIXpOjE6Jv4NPIj4RJ2x983n2-D52qHCjjfZ1rkVjnMW-8ZEj_wlkPcxSZm__qxqjb-YbwVE=]

- 3,4-Dimethyl-1H-pyrazole Hydrochloride | 202842-99-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMScOFBPKc_ChoJL8b4YGmLDlNVjkarppBpjB7tBHpni8jUNEPq7I_5DvCj1ihJnYx7Jx4kacTYufvmBgoro4U7GthN-90vOXm0Sk3IB4748pACz-pjFodPTtdgNoGin7piazgnQPFFb47E9aSoULqzi859Q-DVvB_XBjzZHr46Vc=]

- 3,4-Dimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbXkFxGFN3N3K_MPeyJolEbx_O2ksFWRmQIqUcimt8_P_OJk8tXAkxYuX-TLJw_dwgJpEHEeV4fUHXgrlyW69DwTnvr310TYpoF6oCtyT0m6OOsKyWs3Atw7qJ4iDb5Ifi08S9qdRsA4r5uKKQ3Ag78HBp3WgzKw==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZdbvx9SoTyWx5dU_VIGP3M6pBTNEPSgM3P16chUYcmv40SKTyinghJ0pGh37CInfJU61-QnMIxO6-CZ8x0yVqZgIzQPEBPPxDJs1FmCHYiLT54KKh5VEOR9vnw9mLhaTx9rUmmCjOaieivlu5MMyix_Haa3Vckg-RFYj8nSWl0okvkw-XBii2zJAkOvjVTrYmac0j83g7bln78Kbeqz3HPFJuqalukxRwbMjEcHRGC8D405FZhjV7AUhS2Ubhm19CgsRifvnuJwaj3D-5gaJmYHn52AQgcazdh0gy]

- 3,4-Dimethyl-1H-pyrazole >= 97.0% | Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3P7SeWF-BcjX_QfPvKhn38GaAiBwV99KkAOFHz9GDZm6UBuldIJgv_9XBl1V1gl8QYod_0Jnf25-4NdFKkH-9cI7NJICMXeidkBzuf8_qeqLIqxGYRWxIaohKF70xeaodWKHld94uxN5496rzofoRLGHj8Q==]

- 3,4-dimethyl-1H-pyrazole | C5H8N2 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjYW0JZm4uY3aFFXCb_yZpvOkER9JHFmrQvk7pG9e_C_7awt2rsUZL-Q7Ag6I56W4BdJEd4ERNbzBu5A0HTvwF30VRaHwRJEkopHfeD6V2FeKFPFuCGQK7C3o6m_zexHi22-N9GHDn40irAw==]

- 1H-Pyrazole, 3,4-dimethyl- - NIST Chemistry WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDvz0ZQUIKarw86mB7AkNIYUc45jR2116Gak8_niwl9IbbNIiFoP5NetxHlhpUs74u3GOV6VUXgDBe34GsrVet_a4ksQtAJnObN12dOAx1BY4qsugCAbmHekvvr2j2uVnYsUyJHcAVVAKd1RDgaxGE]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF66C-sxzOZi-mSLmNameADHFO2ogmiApheTO68xHFtb8CsfDhCCe9Ohahr2abshXM_XNfBkPSt8S9rpLdrU6P33ew6zG-5Sh3iPhU5yh0u8S6ahKHAKiLnLUtRVt4ixkIkTLCVBLJOkl-3ZPg=]

- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUV5I6AWqqYwVE7tegff5s-gIDRuzQ9oqLuyjRmRkYz_5MOpQhiq7kwecMgx0Pq-vbfWxAiJIFOaDyM_ACtE4TgZYiZz3E2I5UbBoaDZbD6-xZunhnP0_9i4NIQ5g8Wy6lYGE7]

- 3,4-DIMETHYL PYRAZOLE - Safety Data Sheet - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWPpDV1aFWzF669ktjcurj_7DMi1N9UMzI6K_4o8KfnryhQbACTbXpRY2qrZrt8q0qXZCeK0TCeOSl37H8ADgs9NnWmFaje3X_5BYEO-BpVSx-v-9Xf13RJ-pLiAEMNi302jx4KumgiKhVyImO-2jmW88fMgx5]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvsKPbt-1zUg-tYzpixbfv9ornjcFdF0oBcjjjS2EcGe6R5G09k6v_jjKQpETSdUy_4t3wKaw-LEGH-3XK0oc6yEdI1dszGeiONDNFOwaeINE1Sfs_6lMioOwZyM_I0-1ImdFlKy_vHeR7Lww3YVSU2A==]

- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXtbxUMQziGUYLQzTDc6LfufwYKghTQqvAA1wW7fANX0Jjq3jZLqurTs1e4JQ3QvaWM05hhohf-_5qjO3gZVyyMn8PNSO56486YKbm0zAZELVsEFiGnrxoqpLHDFnfIw6aDgaHoAcLMDaic3lhj62q4U2FSMnKu1Jo30MHRzoRNtmbriNJoQi3q2NM39-ECuBp8BZpr1pXeXspnKNMjniqmAVTqq1lRKxhsaghgEx-EzsIIAj0we8NjZdq4DX0-U1UY3M8Vo16uOvI]

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKtcFkO2P1CkRg9_FUk7rrm_Psx2CCp5wP11IdV8Ctkwg0GTyyDzn2p3t1Y1obThJYGuNE72mMLM3mOz2jHABtmrJC1c3ev1yaFEzWKR1lPSkL8iMHtPNqr83CeLKOKkRWDGxhzmyxJJfLkG6bevLIr-CpP3GmpZ49BKrSdEsJiGVpmeBvNlmYSR836AqcdlfmYze_ZxQgbelL1PFUW_LRZ1dh4NHMd4P1CnYrXcEoBk3z4S-9SB4PEf2nQu4Z_b5nbQ==]

- Current status of pyrazole and its biological activities - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsEJiRtqTegMwQECu1ALMOhbPRIg1mc7yQym7t2J84gUbn32JcgBEccg4Lw9CqLKiYYnPjxvg6uFMWQ29rZQG1MMz8BVTVMdv4gK8DhiNFEXvk1bEDB1wESKEe2R1g12qB6_XiyhCv9tYXdzc=]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsMbdAPEJo-CKbzX5w5w50Gh4PBqgKxh1GuVysOjWZqX408LDdB10N-DKkm5JLqnQiYqHl8XitxJRI6DQk1GiokpgAVxdGdFypwhM1kQHSAR3Ag_hVJrrpqefiby4_as4akw==]

- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ3HFxQLftoT1uaNJoM5ZKPdx-ArAX3D9R9P9xjhw4_2V3mQjdDiSawGI_eK9c66Kj-EdykT9Qayqu9_OkttjyevjXr-171VjsI83wMg1sGO9seLG97g1WtTN2TLrDKVm3kKU65Mu_vxtcyLY=]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3,4-Dimethyl-1H-pyrazole hcl | 202842-99-7 | Benchchem [benchchem.com]

- 5. 3,4-dimethyl-1H-pyrazole | C5H8N2 | CID 137735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazole, 3,4-dimethyl- [webbook.nist.gov]

- 7. chemscene.com [chemscene.com]

- 8. H37099.06 [thermofisher.com]

- 9. 3,4-Dimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,4-二甲基-1H-吡唑 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

A Spectroscopic Guide to 3,4-Dimethyl-1H-pyrazole Hydrochloride: Elucidating Structure and Purity

Introduction

3,4-Dimethyl-1H-pyrazole hydrochloride (CAS No. 202842-99-7) is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As the hydrochloride salt of 3,4-dimethyl-1H-pyrazole, it offers enhanced stability and aqueous solubility, making it a versatile building block in organic synthesis.[1] Its unique substitution pattern on the pyrazole ring influences its chemical reactivity and biological interactions, paving the way for the development of novel therapeutic agents and agrochemicals.[1]

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and characterization of 3,4-Dimethyl-1H-pyrazole HCl. By integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for scientists engaged in the synthesis and analysis of pyrazole derivatives. The methodologies and data presented herein are designed to ensure scientific integrity through self-validating protocols and authoritative references.

Molecular Structure and Key Physicochemical Properties

The structural integrity of a compound is the foundation of its function. 3,4-Dimethyl-1H-pyrazole HCl is comprised of a protonated 3,4-dimethylpyrazole cation and a chloride anion. The positive charge is delocalized across the pyrazole ring.

Table 1: Physicochemical Properties of 3,4-Dimethyl-1H-pyrazole and its Hydrochloride Salt

| Property | 3,4-Dimethyl-1H-pyrazole (Free Base) | 3,4-Dimethyl-1H-pyrazole HCl |

| Molecular Formula | C₅H₈N₂ | C₅H₉ClN₂[1] |

| Molecular Weight | 96.13 g/mol [1] | 132.59 g/mol [1] |

| CAS Number | 2820-37-3[1] | 202842-99-7[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the unambiguous structural determination of 3,4-Dimethyl-1H-pyrazole HCl in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of 3,4-Dimethyl-1H-pyrazole HCl is characterized by distinct signals corresponding to the aromatic proton, the two methyl groups, and the N-H protons of the pyrazolium cation.[1] The C5-H proton gives rise to a singlet in the aromatic region of the spectrum, while the two methyl groups at the C3 and C4 positions also appear as sharp singlets in the aliphatic region.[1] The acidic N-H protons typically manifest as a broad singlet, with a chemical shift that is sensitive to solvent and concentration.[1]

Table 2: Expected ¹H NMR Chemical Shifts for 3,4-Dimethyl-1H-pyrazole HCl

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C5-H | Aromatic region | Singlet | [1] |

| C3-CH₃ | Aliphatic region | Singlet | [1] |

| C4-CH₃ | Aliphatic region | Singlet | [1] |

| N-H | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration.[1] |

Note: The exact chemical shifts can vary based on the solvent used and the experimental conditions.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are indicative of the electronic environment within the heterocyclic system.

Table 3: Expected ¹³C NMR Chemical Shifts for 3,4-Dimethyl-1H-pyrazole HCl

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C 3 | Aromatic region | |

| C 4 | Aromatic region | |

| C 5 | Aromatic region | |

| C3-C H₃ | Aliphatic region | |

| C4-C H₃ | Aliphatic region |

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3,4-Dimethyl-1H-pyrazole HCl.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly of the N-H protons.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a standard ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be necessary.

-

If required for unambiguous assignment, perform 2D NMR experiments such as COSY and HMBC.[1]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of 3,4-Dimethyl-1H-pyrazole HCl will exhibit characteristic absorption bands.

A key feature in the IR spectrum is a broad and strong absorption band in the 2500–3200 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in the pyrazolium salt.[1] This band often shows fine structure due to hydrogen bonding.[1] The aromatic C-H stretching of the pyrazole ring is expected to appear just above 3000 cm⁻¹.[1]

Table 4: Expected IR Absorption Bands for 3,4-Dimethyl-1H-pyrazole HCl

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ Stretch | 2500-3200 | Strong, Broad |

| Aromatic C-H Stretch | >3000 | Medium |

| C=N Stretch | ~1600 | Medium |

| C-H Bending | Variable | Medium to Weak |

Experimental Protocol for FTIR Spectroscopy

Step-by-Step Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 3,4-Dimethyl-1H-pyrazole HCl with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For 3,4-Dimethyl-1H-pyrazole HCl, the analysis is typically performed on the free base, 3,4-Dimethyl-1H-pyrazole, as the HCl salt readily dissociates. The molecular weight of the free base is approximately 96.13 g/mol .

A study on the quantification of 3,4-dimethyl-1H-pyrazole (3,4-DMP) using LC-MS/MS identified the following transitions for the protonated molecule [M+H]⁺ at m/z 97.4:

-

Quantification: m/z 97.4 → 56.2

-

Qualification: m/z 97.4 → 70.2

These fragmentation pathways provide a unique signature for the identification of the compound.

Experimental Protocol for Mass Spectrometry (LC-MS/MS)

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 3,4-Dimethyl-1H-pyrazole HCl in a suitable solvent compatible with the LC-MS system (e.g., methanol or acetonitrile with a small amount of formic acid to ensure protonation).

-

-

Instrumentation:

-

Utilize a liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

-

-

Data Acquisition:

-

Inject the sample into the LC system for separation.

-

Analyze the eluent using the mass spectrometer in positive ion mode.

-

Set the instrument to monitor for the parent ion (m/z 97.4 for the free base) and its characteristic fragment ions.

-

Visualization of Key Information

Molecular Structure

Caption: Molecular structure of 3,4-Dimethyl-1H-pyrazolium chloride.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of synthesized compounds.

Conclusion

The comprehensive spectroscopic analysis of 3,4-Dimethyl-1H-pyrazole hydrochloride is paramount for ensuring its structural integrity and purity, which are critical for its application in research and development. This guide has outlined the fundamental principles, expected data, and detailed experimental protocols for the characterization of this compound using NMR, FTIR, and Mass Spectrometry. By adhering to these methodologies, researchers can confidently verify the identity and quality of their synthesized materials, thereby upholding the principles of scientific rigor and reproducibility.

References

Sources

An In-Depth Technical Guide to the NMR Analysis of 3,4-Dimethyl-1H-pyrazole Hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 3,4-Dimethyl-1H-pyrazole hydrochloride (HCl). As the hydrochloride salt of 3,4-dimethyl-1H-pyrazole, this compound offers enhanced stability and solubility, making it a versatile building block in medicinal and agricultural chemistry.[1][2] Accurate structural elucidation via NMR is paramount for quality control, reaction monitoring, and regulatory compliance. This document moves beyond a simple recitation of steps to explain the underlying principles and causalities that inform expert NMR analysis.

Foundational Principles in Pyrazole NMR

Understanding the structure of 3,4-Dimethyl-1H-pyrazole HCl in solution is the first step. The hydrochloride salt exists as the 3,4-Dimethyl-1H-pyrazolium cation with a chloride counter-ion. The protonation of the pyrazole ring significantly influences the electronic environment and, consequently, the NMR spectrum.

-

Protonation Effects: The addition of a proton to one of the nitrogen atoms creates a positive charge that is delocalized across the aromatic ring. This deshields the ring protons and carbons, causing their signals to shift downfield (to a higher ppm value) compared to the neutral free base.[3] Studies on pyrazole systems indicate that the C5 carbon is particularly affected by protonation, experiencing a downfield shift.[3]

-

Tautomerism: In the neutral 3,4-dimethyl-1H-pyrazole, the N-H proton can exist on either nitrogen, leading to tautomerism. However, in the hydrochloride salt, the pyrazolium cation is the dominant species, simplifying the spectral analysis as the rapid exchange between tautomers is quenched.

-

Solvent Influence: The choice of NMR solvent is critical. Protic solvents (e.g., D₂O, CD₃OD) can exchange with the acidic N-H protons of the pyrazolium cation, often causing these signals to broaden or disappear entirely from the ¹H NMR spectrum. Aprotic solvents, such as DMSO-d₆, are generally preferred for observing these labile protons.

Below is the structure of the 3,4-Dimethyl-1H-pyrazolium cation with standard numbering, which will be used for all spectral assignments.

Caption: Structure of the 3,4-Dimethyl-1H-pyrazolium cation.

Experimental Workflow for High-Quality NMR Data

A robust and validated protocol is essential for reproducible and accurate results. The following workflow outlines the key stages from sample preparation to data analysis.

Caption: Recommended workflow for NMR analysis.

Protocol 1: Sample Preparation

-

Rationale: Proper sample preparation is crucial to avoid signal distortion from impurities or undissolved material. The choice of deuterated solvent dictates which protons are observable. DMSO-d₆ is recommended as it is aprotic and will allow for the observation of the N-H protons.

-

Procedure:

-

Weigh approximately 5-10 mg of 3,4-Dimethyl-1H-pyrazole HCl directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube securely and vortex for 30-60 seconds to ensure complete dissolution. A brief sonication may be used if necessary.

-

Visually inspect the solution to ensure it is clear and free of particulate matter before inserting it into the NMR spectrometer.

-

Protocol 2: NMR Data Acquisition

-

Rationale: Standard acquisition parameters are typically sufficient, but ensuring proper instrument tuning and shimming is vital for high resolution.

-

Procedure:

-

Insert the sample into the spectrometer.

-

Lock the instrument on the deuterium signal of the solvent.

-

Perform automatic or manual shimming to optimize magnetic field homogeneity.

-

For ¹H NMR: Acquire a standard proton spectrum. A spectral width of 12-16 ppm is generally sufficient.

-

For ¹³C NMR: Acquire a standard proton-decoupled carbon spectrum. A spectral width of 200-220 ppm is appropriate. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which may take longer than the proton spectrum due to the low natural abundance of ¹³C.

-

Detailed Spectral Interpretation

The hydrochloride salt structure leads to a simplified and predictable NMR spectrum. Due to the molecular symmetry and lack of adjacent protons for coupling, all signals in the ¹H NMR spectrum are expected to be singlets.

¹H NMR Spectrum Analysis

The proton spectrum will exhibit four distinct signals corresponding to the aromatic C5-H, the two methyl groups, and the two N-H protons.

-

C5-H: This lone proton on the aromatic ring is deshielded by the ring current and the positive charge. It will appear as a sharp singlet in the aromatic region of the spectrum.

-

C3-CH₃ and C4-CH₃: These two methyl groups are in different electronic environments. They will each appear as a sharp singlet in the aliphatic (upfield) region of the spectrum.[1] Their relative positions can be confirmed using 2D NMR techniques.

-

N-H Protons: In an aprotic solvent like DMSO-d₆, the two protons attached to the nitrogen atoms will be observable. Due to the positive charge and their acidic nature, they are expected to appear significantly downfield. They may appear as a single, somewhat broad singlet due to exchange and interaction with the solvent.[1]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum will show five signals, corresponding to the five carbon atoms in the molecule.

-

C3, C4, and C5: These three carbons are part of the aromatic pyrazolium ring and will resonate in the downfield region.[1] Their chemical shifts are influenced by the attached substituents and their position relative to the nitrogen atoms.

-

C3-CH₃ and C4-CH₃: The carbons of the two methyl groups will appear in the upfield, aliphatic region of the spectrum.

Summary of Expected NMR Data

The following table summarizes the predicted chemical shifts for 3,4-Dimethyl-1H-pyrazole HCl in DMSO-d₆. These are estimates based on typical values for pyrazolium salts and related heterocyclic systems.[4][5]

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Description |

| C5-H | ~7.5 - 8.5 ppm | Singlet, 1H | |

| C3-CH ₃ | ~2.2 - 2.8 ppm | Singlet, 3H | |

| C4-CH ₃ | ~2.0 - 2.6 ppm | Singlet, 3H | |

| N-H | >10 ppm | Broad Singlet, 2H | |

| C 5 | ~125 - 140 ppm | Aromatic Carbon | |

| C 3 | ~140 - 155 ppm | Aromatic Carbon | |

| C 4 | ~110 - 125 ppm | Aromatic Carbon | |

| C3-C H₃ | ~10 - 15 ppm | Aliphatic Carbon | |

| C4-C H₃ | ~8 - 12 ppm | Aliphatic Carbon |

Advanced Techniques for Unambiguous Assignment

While the 1D spectra are often sufficient for identification, 2D NMR experiments provide definitive proof of assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would be used to definitively link the C5-H proton signal to the C5 carbon signal and each methyl proton signal to its corresponding methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For example, the C5-H protons would show a correlation to the C4 and C3 carbons, providing unequivocal evidence for the carbon backbone structure.

Troubleshooting Common Issues

Issue: The N-H proton signal is not visible or is extremely broad.

-

Causality: This is almost always due to rapid chemical exchange with residual water in the NMR solvent or the use of a protic deuterated solvent (like D₂O or CD₃OD).[6]

-

Self-Validation & Solution:

-

Verify the Solvent: Confirm that an aprotic solvent such as DMSO-d₆ or CDCl₃ was used.

-

Use Dry Solvent: Employ a freshly opened or properly dried NMR solvent to minimize the concentration of residual water.

-

Low-Temperature NMR: In some cases, lowering the temperature of the experiment can slow the rate of proton exchange, resulting in a sharper, more defined N-H signal.

-

Conclusion

The NMR analysis of 3,4-Dimethyl-1H-pyrazole hydrochloride is straightforward when guided by a sound understanding of its chemical structure and the principles of NMR spectroscopy. The protonated pyrazolium core dictates a spectrum characterized by sharp singlet signals for the C5-H and methyl protons. The key to a successful analysis lies in a systematic experimental workflow, particularly the selection of an appropriate aprotic solvent like DMSO-d₆ to enable the observation of the labile N-H protons. By following the protocols and interpretive framework detailed in this guide, researchers can confidently verify the structure and purity of this important chemical entity.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.

- BenchChem. (n.d.). 3,4-Dimethyl-1H-pyrazole hcl | 202842-99-7. BenchChem.

- PubChem. (n.d.). 3,4-dimethyl-1H-pyrazole. National Center for Biotechnology Information.

- Cannabis Database. (2020). Showing Compound Card for 3,4-dimethyl pyrazole (CDB005958). T3DB.

- DergiPark. (2006). A NEW METHOD FOR THE SYNTHESIS OF 4-AMINO-3,5-DIMETHYLPYRAZOLES AND. J. Fac. Pharm. Istanbul.

- Jimeno, M. L., Jagerovic, N., Elguero, J., Junk, T., & Catallo, W. J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.

- SpectraBase. (n.d.). 1H-Pyrazole, 4,5-dihydro-4,5-dimethyl-. Wiley.

- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis.

- Dálibor, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Sigma-Aldrich. (n.d.). 3,4-Dimethyl-1H-pyrazole. MilliporeSigma.

- ResearchGate. (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate.

- ACS Publications. (2022). Quantitative Evaluation of Noncovalent Interactions between 3,4-Dimethyl-1H-pyrazole and Dissolved Humic Substances by NMR Spectroscopy. Environmental Science & Technology.

- ResearchGate. (n.d.). Chemical shift effects in ppm due to the deprotonation of 3 and the protonation of 1. ResearchGate.

Sources

- 1. 3,4-Dimethyl-1H-pyrazole hcl | 202842-99-7 | Benchchem [benchchem.com]

- 2. Cannabis Compound Database: Showing Compound Card for 3,4-dimethyl pyrazole (CDB005958) [cannabisdatabase.ca]

- 3. researchgate.net [researchgate.net]

- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

3,4-Dimethyl-1H-pyrazole hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure of 3,4-Dimethyl-1H-pyrazole Hydrochloride

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview of 3,4-Dimethyl-1H-pyrazole hydrochloride, a heterocyclic compound of significant interest to the scientific community. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural elucidation, physicochemical properties, synthesis, and applications, grounding all claims in verifiable data and established scientific principles. Our narrative moves beyond simple procedural lists to explain the causal links behind experimental choices, ensuring a robust and trustworthy resource.

Introduction and Strategic Importance

3,4-Dimethyl-1H-pyrazole hydrochloride is the hydrochloride salt of the organic base 3,4-dimethyl-1H-pyrazole.[1] The core of this molecule is the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms.[2][3] The specific substitution pattern, with methyl groups at the 3 and 4 positions, imparts distinct chemical characteristics that differentiate it from other pyrazole derivatives.[1]

The conversion of the free base to its hydrochloride salt is a deliberate and strategic choice in chemical synthesis and application. This modification significantly enhances the compound's stability and aqueous solubility, which facilitates its handling, storage, and utility in various chemical reactions and biological assays.[1] Consequently, 3,4-Dimethyl-1H-pyrazole hydrochloride serves as a versatile and valuable building block in organic synthesis, with notable applications in the development of novel compounds for medicinal chemistry and agriculture.[1]

Molecular Structure and Physicochemical Properties

The fundamental structure of the parent compound, 3,4-dimethyl-1H-pyrazole, is a 1H-pyrazole ring substituted with methyl groups at positions 3 and 4.[4] The hydrochloride salt is formed by the protonation of one of the ring's nitrogen atoms by hydrochloric acid.

Data Presentation: Physicochemical Properties

For clarity and direct comparison, the key properties of both the free base and its hydrochloride salt are summarized below.

| Property | 3,4-Dimethyl-1H-pyrazole (Free Base) | 3,4-Dimethyl-1H-pyrazole Hydrochloride (Salt) | Source(s) |

| Molecular Formula | C₅H₈N₂ | C₅H₉ClN₂ | [1][4][5] |

| Molecular Weight | 96.13 g/mol | 132.59 g/mol | [1][4][5] |

| CAS Number | 2820-37-3 | 202842-99-7 | [1][4][5] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | N/A | [5] |

| LogP (calculated) | 1.44834 | N/A | [5] |

| Hydrogen Bond Donors | 1 | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | 1 | [5] |

Synthesis and Purification

The synthesis of the 3,4-dimethyl-1H-pyrazole core can be achieved through various strategies, including classical condensation reactions.[1][6] A notable and environmentally conscious three-step approach utilizes readily available starting materials.[7]

Experimental Protocol: A Facile Synthesis Route

This protocol outlines a synthesis of 3,4-dimethyl-1H-pyrazole phosphate, which can be readily adapted for the hydrochloride salt by using hydrochloric acid in the final step. The method proceeds via the reaction of butanone, paraformaldehyde, and hydrazine hydrate.[7]

-

Step 1: Synthesis of 3-Methyl-3-buten-2-one. This step involves the reaction of butanone and paraformaldehyde. The choice of base and solvent is critical for optimizing the yield.

-

Step 2: Cyclization to form 3,4-Dimethyl-1H-pyrazole. The intermediate from Step 1 is reacted with hydrazine hydrate. This is a classic pyrazole synthesis where the hydrazine provides the two nitrogen atoms for the heterocyclic ring.

-

Step 3: Salt Formation. The resulting 3,4-dimethyl-1H-pyrazole free base is dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt precipitates from the solution.

-

Step 4: Purification. The crude salt is collected via vacuum filtration, washed with a cold solvent (like diethyl ether or acetone) to remove impurities, and dried under vacuum to yield the final product.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of 3,4-Dimethyl-1H-pyrazole HCl.

Structural Characterization: A Spectroscopic Approach

The definitive confirmation of the molecular structure of 3,4-Dimethyl-1H-pyrazole hydrochloride relies on a combination of modern spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[1]

-

¹H NMR : The proton NMR spectrum provides unambiguous evidence. The C5-H proton of the pyrazole ring is expected to appear as a distinct singlet in the aromatic region. The two methyl groups at the C3 and C4 positions will also produce sharp singlet signals, but in the upfield, aliphatic region of the spectrum.[1]

-

¹³C NMR : The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals corresponding to the pyrazole ring carbons and the two methyl group carbons confirm the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS) : This technique is essential for confirming the molecular weight and elemental composition.[1] The analysis is typically performed on the free base (C₅H₈N₂), as the hydrochloride salt dissociates in the mass spectrometer. The expected molecular ion peak for the free base would be at an m/z ratio corresponding to its molecular weight of approximately 96.13 g/mol .[1][4]

Visualization: Analytical Workflow for Structural Confirmation

Caption: Analytical workflow for structural elucidation.

Reactivity and Synthetic Utility

The structure of 3,4-Dimethyl-1H-pyrazole hydrochloride is a platform for diverse chemical transformations, making it a valuable intermediate.

-

N-Substitution Reactions : The pyrazole ring contains a reactive N-H proton, allowing for a wide array of N-substitution reactions, such as N-alkylation and N-arylation. These modifications are crucial for tuning the molecule's steric and electronic properties for specific applications.[1]

-

Heterocyclic Annulations : The pyrazole core serves as a precursor for building more complex fused heterocyclic systems. For instance, after neutralization to the free base, it can be used to synthesize pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds of interest in drug discovery.[1][8]

Applications in Drug Discovery and Development

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] Its presence is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

Derivatives of 3,4-Dimethyl-1H-pyrazole are investigated for their potential as:

-

Enzyme Inhibitors : The pyrazole ring can form key interactions with biological targets. For example, substituted pyrazoles have been developed as inhibitors of Cytochrome P450 enzymes and various kinases.[3][9]

-

Anticancer Agents : Numerous studies have explored pyrazole derivatives for their cytotoxic potential against various cancer cell lines, with some compounds showing promising activity.[2][3]

-

Anti-inflammatory Drugs : The pyrazole scaffold is famously part of selective COX-2 inhibitors, a major class of anti-inflammatory drugs.[2]

Visualization: Role in Drug Discovery

Caption: The pyrazole scaffold as a starting point in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3,4-Dimethyl-1H-pyrazole and its salts is paramount. The safety data for the free base provides a strong guideline for the hydrochloride salt.

-

Hazard Identification : The free base is classified as harmful if swallowed (H302), causes serious eye damage (H318), and is harmful to aquatic life with long-lasting effects (H412).[4][10]

-

Precautionary Measures :

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[10] A dust mask is recommended when handling the solid.

-

Handling : Wash hands and skin thoroughly after handling.[10] Avoid eating, drinking, or smoking in the work area.[10]

-

Environmental : Avoid release to the environment.[10]

-

-

First Aid :

-

Storage : The hydrochloride salt should be stored sealed in a dry environment, typically at 2-8°C.[5]

Conclusion

3,4-Dimethyl-1H-pyrazole hydrochloride is more than a simple chemical entry; it is a strategically stabilized and highly versatile synthetic intermediate. Its well-defined molecular structure, confirmed through rigorous spectroscopic analysis, provides a reliable foundation for its use in constructing complex molecules. For researchers in drug discovery and materials science, this compound offers a robust starting point for developing novel entities with significant therapeutic and practical potential. Its continued study and application are certain to yield further innovations across the chemical sciences.

References

-

3,4-dimethyl-1H-pyrazole | C5H8N2. (n.d.). PubChem. Retrieved from [Link]

-

Material Safety Data Sheet 3,5-Dimethyl-1h-pyrazole-1-carboximidamidenitrate, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (2009). Organic Syntheses. Retrieved from [Link]

-

1H-Pyrazole, 3,4-dimethyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

1,5-Dimethyl-1H-pyrazol-3-ol Hydrochloride. (2016). Organic Spectroscopy International. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Retrieved from [Link]

-

Novel Synthesis of the Nitrification Inhibitor 3,4-Dimethyl-1H-Pyrazole Phosphate. (2013). ResearchGate. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved from [Link]

-

Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (2017). ACS Publications. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed Central. Retrieved from [Link]

Sources

- 1. 3,4-Dimethyl-1H-pyrazole hcl | 202842-99-7 | Benchchem [benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-dimethyl-1H-pyrazole | C5H8N2 | CID 137735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3,4-DIMETHYL PYRAZOLE - Safety Data Sheet [chemicalbook.com]

Tautomeric Landscapes of 3,4-Dimethyl-1H-pyrazole: A Technical Guide for Researchers

Abstract

Substituted pyrazoles are foundational scaffolds in medicinal chemistry and materials science, where their biological activity and physicochemical properties are often dictated by the subtle yet critical phenomenon of tautomerism.[1] This guide provides an in-depth technical exploration of the annular prototropic tautomerism in 3,4-dimethyl-1H-pyrazole. While this specific derivative is less exhaustively studied than other pyrazoles, this document synthesizes established principles of pyrazole chemistry to offer a robust predictive framework for its tautomeric behavior. We will dissect the structural nuances of the participating tautomers, the energetic factors governing their equilibrium, the mechanistic pathways of their interconversion, and the key analytical methodologies for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this pivotal chemical feature.

The Phenomenon of Annular Tautomerism in Pyrazoles

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is aromatic and possesses both a pyrrole-like acidic nitrogen and a pyridine-like basic nitrogen.[1] In N-unsubstituted pyrazoles, the proton on the pyrrole-like nitrogen is not static. It can migrate to the adjacent pyridine-like nitrogen, a process known as annular prototropic tautomerism.[2] This rapid, reversible isomerization results in two distinct tautomeric forms that can coexist in equilibrium.

The position of this equilibrium is not arbitrary; it is a function of the molecule's intrinsic structure and its extrinsic environment. Understanding and predicting this equilibrium is paramount, as different tautomers can exhibit divergent biological activities, receptor binding affinities, and material properties.[1]

The Tautomers of 3,4-Dimethyl-1H-pyrazole

For the asymmetrically substituted 3,4-dimethyl-1H-pyrazole, annular tautomerism gives rise to two distinct chemical entities:

-

3,4-dimethyl-1H-pyrazole

-

4,5-dimethyl-1H-pyrazole

These are not resonance structures but true isomers, each with its own unique electronic and steric profile. The interconversion between these forms involves the breaking and forming of N-H and N=C bonds.

Caption: Annular tautomerism in 3,4-dimethyl-1H-pyrazole.

Governing Factors of the Tautomeric Equilibrium

The relative populations of the 3,4-dimethyl and 4,5-dimethyl tautomers are dictated by a delicate interplay of electronic, steric, and environmental factors.

Electronic Effects of Substituents

The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomer stability. Electron-donating groups, such as the methyl groups in our topic molecule, generally favor the tautomer where the proton resides on the nitrogen atom further away from the substituent.[2] In the case of 3,4-dimethyl-1H-pyrazole, the methyl groups are electron-donating through hyperconjugation. Computational studies on other substituted pyrazoles suggest that electron-donating groups tend to stabilize the C3-tautomer (in this case, the 4,5-dimethyl-1H-pyrazole form where the methyl groups are at positions 4 and 5, and the NH is at position 1).[2]

Solvent Effects

The solvent environment plays a crucial role in modulating the tautomeric equilibrium.[2] Key solvent properties to consider are:

-

Polarity: Polar solvents can differentially solvate the two tautomers, which may have different dipole moments. An increase in solvent polarity can shift the equilibrium towards the more polar tautomer.[2]

-

Hydrogen Bonding: Protic solvents can form hydrogen bonds with the pyrazole nitrogens, thereby participating in the proton transfer mechanism and influencing the stability of the tautomers.

Temperature

Temperature variations can influence both the kinetics of interconversion and the thermodynamic equilibrium. At higher temperatures, the rate of proton exchange increases, often leading to coalescence of signals in NMR spectroscopy.[2] The position of the equilibrium may also shift with temperature, depending on the enthalpy difference between the tautomers.

The Mechanism of Tautomeric Interconversion

While intramolecular proton transfer is conceivable, computational studies have shown that the energy barrier for this process is prohibitively high (around 50 kcal/mol).[2] The favored mechanism is an intermolecular proton transfer , which is often catalyzed by solvent molecules or other pyrazole molecules.[1][2] This process involves the formation of hydrogen-bonded dimers or oligomers, which facilitates a concerted proton exchange with a much lower activation energy (10-14 kcal/mol).[2] Water, even in trace amounts, can be a particularly effective catalyst for this process.[2]

Caption: Intermolecular proton transfer mechanism.

Analytical Characterization

A multi-pronged analytical approach is essential to fully characterize the tautomeric system of 3,4-dimethyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.[2]

-

Room Temperature Analysis: In many common solvents at room temperature, the proton exchange between the two tautomers is rapid on the NMR timescale. This results in a time-averaged spectrum where the signals for the corresponding atoms in the two tautomers are observed as a single, often broadened, peak.[2] For instance, the C3 and C5 carbons would show averaged chemical shifts.

-

Low-Temperature Analysis: By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe the distinct signals for each tautomer.[2] This allows for the direct determination of the tautomeric ratio by integrating the respective signals.

| Hypothetical NMR Data (Low Temp. in CDCl₃) | 3,4-dimethyl-1H-pyrazole | 4,5-dimethyl-1H-pyrazole |

| ¹H Chemical Shift (ppm) | ||

| N-H | ~10-12 | ~10-12 |

| C5-H | ~7.3 | - |

| C3-H | - | ~7.2 |

| C3-CH₃ | ~2.2 | - |

| C4-CH₃ | ~2.0 | ~2.0 |

| C5-CH₃ | - | ~2.1 |

| ¹³C Chemical Shift (ppm) | ||

| C3 | ~140 | ~132 |

| C4 | ~115 | ~116 |

| C5 | ~128 | ~138 |

Protocol: Low-Temperature ¹H NMR Experiment

-

Sample Preparation: Dissolve a known concentration of 3,4-dimethyl-1H-pyrazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to observe the time-averaged signals.

-

Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Spectral Acquisition: At each temperature step, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

-

Observation of Decoalescence: Monitor the key signals (e.g., the C-H and C-CH₃ protons) for broadening and eventual splitting into two distinct sets of signals, representing the two tautomers.

-

Quantification: Once the signals are well-resolved in the slow-exchange regime, carefully integrate the corresponding peaks for each tautomer to determine their relative populations.

-

Data Analysis: Calculate the equilibrium constant (KT) at that temperature from the ratio of the integrals.

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[3]

-

Methodology: Calculations are typically performed using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)).[3][4]

-

Solvent Modeling: To account for environmental effects, implicit solvent models (like the Polarizable Continuum Model, PCM) can be employed.[5]

-

Outputs: These calculations provide the optimized geometries and electronic energies of each tautomer, allowing for the prediction of the more stable form and the energy difference between them.

| Hypothetical Computational Data | Relative Energy (kcal/mol) |

| Gas Phase (in vacuo) | |

| 3,4-dimethyl-1H-pyrazole | +0.5 |

| 4,5-dimethyl-1H-pyrazole | 0.0 |

| In Water (PCM) | |

| 3,4-dimethyl-1H-pyrazole | +0.2 |

| 4,5-dimethyl-1H-pyrazole | 0.0 |

Workflow: DFT Calculation of Tautomer Stability

Caption: Workflow for DFT analysis of tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[4] By locating the position of the N-H proton, the specific tautomer that crystallizes can be definitively identified.[6] It is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution due to crystal packing forces.

Implications in a Broader Context

The tautomeric preference of a pyrazole derivative can have profound consequences:

-

Drug Development: The two tautomers of a pyrazole-based drug will have different hydrogen bond donor/acceptor patterns, which can lead to different binding affinities for a biological target.

-

Materials Science: The tautomeric form can influence crystal packing, polymorphism, and bulk properties like conductivity and optical characteristics.[4]

Conclusion

The tautomerism of 3,4-dimethyl-1H-pyrazole represents a dynamic equilibrium between the 3,4-dimethyl and 4,5-dimethyl forms. This equilibrium is governed by a combination of substituent effects, solvent interactions, and temperature. While the 4,5-dimethyl tautomer may be slightly favored due to the electronic effects of the methyl groups, the energy difference is likely to be small, and a mixture of both tautomers can be expected in solution. A thorough understanding of this phenomenon, achieved through a combination of NMR spectroscopy, computational modeling, and X-ray crystallography, is essential for any researcher working with this versatile heterocyclic scaffold.

References

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022, June 30). Encyclopedia.pub. Retrieved January 22, 2026, from [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (n.d.). Beilstein Journals. Retrieved January 22, 2026, from [Link]

-

Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Novel Synthesis of the Nitrification Inhibitor 3,4-Dimethyl-1H-Pyrazole Phosphate. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

-

ChemInform Abstract: Novel Synthesis of the Nitrification Inhibitor 3,4-Dimethyl-1H-pyrazole Phosphate. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019, July 19). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). Journal of AOAC INTERNATIONAL. Retrieved January 22, 2026, from [Link]

-

The annular tautomerism of the curcuminoid NH-pyrazoles. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

- Synthesizing method of 3,4-dimethylpyrazole phosphate (DMPP). (n.d.). Google Patents.

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

3,4-dimethyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Dimethyl-1H-pyrazole hcl | 202842-99-7 | Benchchem [benchchem.com]

The Pyrazole Scaffold: A Versatile Core for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," enabling the design of molecules with a vast spectrum of biological activities.[3] This guide provides a comprehensive exploration of the biological activities of pyrazole derivatives, delving into their therapeutic applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, as well as their significant roles in agrochemical development. We will dissect the structure-activity relationships that govern their efficacy, elucidate their mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a technical resource for researchers and professionals engaged in the discovery and development of novel bioactive compounds.